

Application Notes and Protocols for Rostratin C

Extraction from Fungal Culture

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Compound of Interest

Compound Name: *rostratin C*

Cat. No.: *B1250761*

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Abstract

Rostratin C, a cytotoxic disulfide metabolite, has been isolated from the marine-derived fungus *Exserohilum rostratum*.^[1] This document provides a detailed protocol for the cultivation of *Exserohilum rostratum*, followed by the extraction and purification of **Rostratin C** from the fungal culture. The methodology is based on established procedures for the isolation of similar fungal secondary metabolites. Additionally, this document includes a summary of the reported cytotoxic activity of **Rostratin C** and a generalized schematic of the biosynthetic pathway for epidithiodiketopiperazines, the class of compounds to which **Rostratin C** belongs.

Data Presentation

Cytotoxicity of Rostratins

Rostratins A, B, C, and D have demonstrated in vitro cytotoxicity against the human colon carcinoma cell line HCT-116.^{[1][2][3]} The IC₅₀ values are summarized in the table below.

Compound	IC50 (µg/mL) against HCT-116
Rostratin A	8.5
Rostratin B	1.9
Rostratin C	0.76
Rostratin D	16.5

Experimental Protocols

Fungal Cultivation

This protocol is based on general methods for the cultivation of *Exserohilum rostratum* for secondary metabolite production.

Materials:

- Pure culture of *Exserohilum rostratum* (e.g., ATCC 74068)[4]
- Potato Dextrose Agar (PDA) plates
- Yeast-Malt Extract Agar (10 g malt extract, 2 g yeast extract, 20 g agar in 1 L distilled water) [4]
- Nutrient seed medium (e.g., Potato Dextrose Broth)
- Production medium (e.g., Yeast-Malt Extract Broth)
- Sterile flasks
- Incubator shaker

Procedure:

- Activation of Culture: From a preserved source, inoculate the *Exserohilum rostratum* culture onto PDA plates. Incubate at 28°C for 7 days, or until sufficient growth is observed.[5][6]

- **Seed Culture Preparation:** Inoculate a nutrient seed medium with the fungal culture from the PDA plate. Incubate the seed culture at 25-28°C with agitation (200-220 rpm) for 2 to 4 days until plentiful growth is observed.^[4]
- **Production Culture:** Inoculate the production medium with the seed culture. The fermentation can be carried out in flasks and incubated for 14 to 35 days at 22-28°C with or without agitation.^[4] Optimal production of secondary metabolites is often achieved under aerobic conditions.^[4]

Extraction of Rostratin C

This protocol describes the extraction of **Rostratin C** from the whole fungal culture broth using ethyl acetate.

Materials:

- Fungal culture broth from the production culture
- Ethyl acetate
- Large separating funnel
- Rotary evaporator

Procedure:

- **Solvent Extraction:** Following the incubation period, combine the entire culture broth (including mycelia) with an equal volume of ethyl acetate in a large separating funnel.
- **Partitioning:** Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.
- **Collection of Organic Phase:** Collect the upper ethyl acetate layer, which contains the secondary metabolites.
- **Repeated Extraction:** Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of **Rostratin C**.

- Concentration: Combine all the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Rostratin C

This protocol outlines the purification of **Rostratin C** from the crude extract using reversed-phase C18 flash chromatography.

Materials:

- Crude extract from the extraction step
- Methanol
- Deionized water
- Reversed-phase C18 flash chromatography column
- Flash chromatography system
- Fraction collector
- Thin-layer chromatography (TLC) plates and developing chamber
- UV lamp

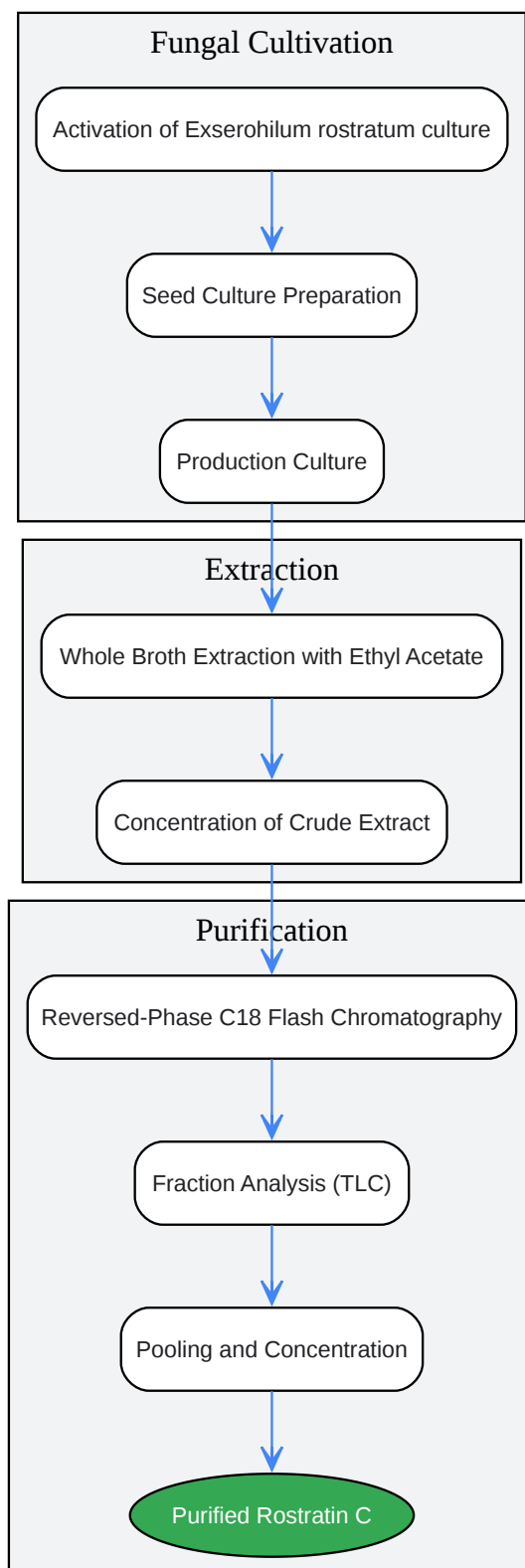
Procedure:

- Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.
- Column Equilibration: Equilibrate the reversed-phase C18 column with an initial mobile phase of methanol and water. The starting polarity should be high (e.g., 10-20% methanol in water).
- Loading: Load the dissolved crude extract onto the equilibrated column.
- Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water. For example, start with 20% methanol and gradually increase to 100% methanol.

- **Fraction Collection:** Collect fractions of the eluate using a fraction collector.
- **Analysis of Fractions:** Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing **Rostratin C**. Use a suitable solvent system for TLC development and visualize the spots under a UV lamp.
- **Pooling and Concentration:** Pool the fractions containing pure **Rostratin C** and evaporate the solvent to obtain the purified compound.

Visualizations

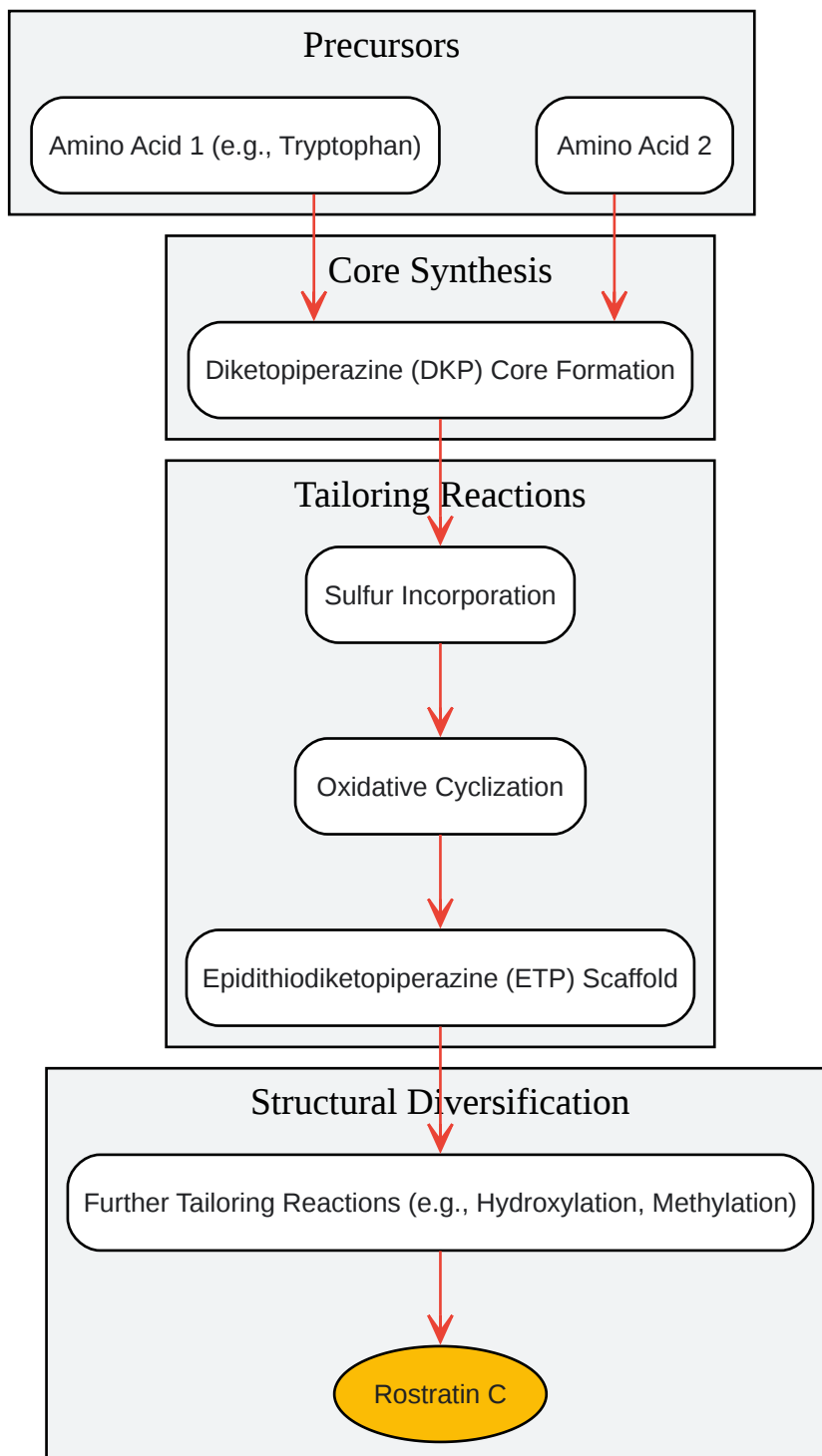
Experimental Workflow for Rostratin C Extraction



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Caption: Workflow for **Rostratin C** extraction.

Generalized Biosynthetic Pathway for Epidithiodiketopiperazines (ETPs)



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Caption: Generalized ETP biosynthesis pathway.

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